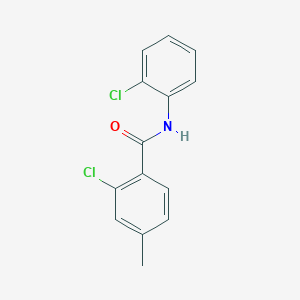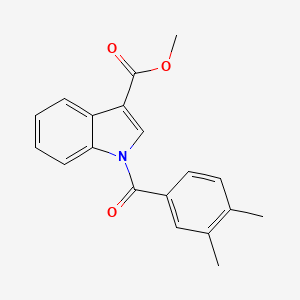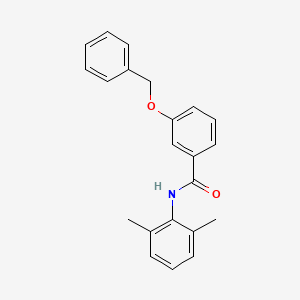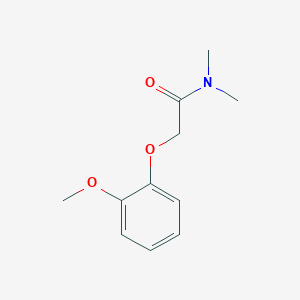
4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide, also known as FMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of sulfonamides, which are widely used as antibiotics and antifungal agents. FMPB has shown promising results in various scientific studies, and
Mecanismo De Acción
4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide exerts its inhibitory activity through binding to the active site of the targeted enzyme, thereby blocking its function. The exact mechanism of action may vary depending on the enzyme targeted, but it generally involves the formation of a stable complex between 4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide and the enzyme. This complex prevents the enzyme from carrying out its catalytic function, leading to the inhibition of the disease-related pathway.
Biochemical and Physiological Effects:
4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide has been shown to exhibit several biochemical and physiological effects in various studies. For example, it has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. These effects are likely due to the inhibition of the targeted enzymes and the downstream pathways affected by them. However, further studies are needed to fully elucidate the mechanisms underlying these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide has several advantages for lab experiments, such as its high purity and stability, well-established synthesis method, and potent inhibitory activity against various enzymes. However, it also has some limitations, such as its relatively high cost and limited solubility in aqueous solutions. These factors should be taken into consideration when designing experiments using 4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide.
Direcciones Futuras
For 4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide research include optimizing its synthesis method, exploring its potential applications in disease treatment, and developing derivatives with improved properties.
Métodos De Síntesis
4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide can be synthesized through a multistep process, starting from the reaction of 4-fluoro-3-nitroanisole with pyridine-4-boronic acid. The resulting intermediate is then treated with sulfonamide to form the final product. This synthesis method has been optimized and improved over the years, resulting in high yields and purity of 4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide has been extensively studied for its potential applications in drug development. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrases, metalloproteinases, and histone deacetylases. These enzymes play crucial roles in various diseases, such as cancer, inflammation, and neurodegenerative disorders. Therefore, 4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide has been proposed as a lead compound for the development of novel drugs targeting these enzymes.
Propiedades
IUPAC Name |
4-fluoro-3-methoxy-N-pyridin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3S/c1-18-12-8-10(2-3-11(12)13)19(16,17)15-9-4-6-14-7-5-9/h2-8H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMJGTPCPPSBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B5873348.png)

![1-{3-[(2-chloro-4-nitrophenyl)thio]propanoyl}pyrrolidine](/img/structure/B5873358.png)

![3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5873374.png)
![isopropyl 4-(aminocarbonyl)-5-[(cyclopentylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5873393.png)


![4-[(3-methyl-2-thienyl)methyl]morpholine](/img/structure/B5873405.png)

![1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5873420.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B5873472.png)
